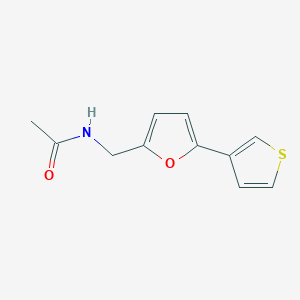

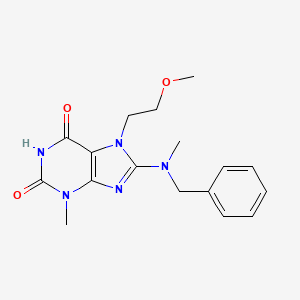

ethyl (2E)-2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl (2E)-2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enoate, also known as ethyl 2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)-2-propenoate, is a chemical compound that has gained attention for its potential applications in scientific research. This compound belongs to the class of cyanoacrylates, which are known for their ability to polymerize rapidly in the presence of moisture. Ethyl (2E)-2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enoate is a versatile molecule that can be synthesized using a variety of methods, and its properties make it useful in various applications.

Aplicaciones Científicas De Investigación

Crystal Structure and Interactions

- Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate exhibits N⋯π and O⋯π interactions and hydrogen bonding, forming a zigzag double-ribbon structure (Zhang, Wu, & Zhang, 2011).

- Ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate shows a rare C⋯π interaction of non-hydrogen bond type, an unusual finding in crystallography (Zhang, Tong, Wu, & Zhang, 2012).

Synthesis and Characterization

- Synthesis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate involves reacting ethyl cyanoacetate's lithium salt with specific fluorides. The compound crystallizes in a specific space group, with detailed lattice constants provided. Spectrometric identifications include IR, UV, and NMR techniques (Johnson, Canseco, Dolliver, Rowe, & Fronczek, 2006).

- The thermal reaction of ethyl (2E)-2-phenylsulfinyl-2-alkenoates leads to the formation of ethyl (2E,4E)-2,4-alkadienoates, demonstrating the compound's susceptibility to pyrolysis and its potential in chemical synthesis (Tanikaga, Nozaki, Nishida, & Kaji, 1984).

Chemical Reactions and Mechanisms

- Ethyl (2Z)-4-bromo-2-cyano-3-(2-naphthyl)but-2-enoate reacts with a coenzyme NADH model, leading to various debrominated products. This highlights its role in complex chemical reactions and potential applications in biochemistry (Fang, Liu, Wang, & Ke, 2006).

- The hydrogenation of ethyl (2E)-2-oxo-4-arylbut-3-enoate results in ethyl (2E)-2-hydroxy-4-arylbutyrate. This process is sensitive to reaction temperature and yields products with high enantiomeric excess, indicating its potential in stereoselective synthesis (Meng, Zhu, & Zhang, 2008).

Novel Applications and Derivatives

- Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates are synthesized for the creation of (trifluoromethyl)quinoline-3-carbonitrile derivatives, showcasing its versatility in synthesizing complex organic compounds (Darehkordi, Talebizadeh, & Anary‐Abbasinejad, 2018).

Mecanismo De Acción

Target of Action

Similar compounds have been reported to inhibit the enzyme tyrosinase .

Mode of Action

Similar compounds have been found to inhibit tyrosinase activity, which suggests that this compound may interact with tyrosinase and inhibit its function .

Biochemical Pathways

Given the potential inhibition of tyrosinase, it could impact melanogenesis, a process regulated by tyrosinase .

Result of Action

Similar compounds have been found to attenuate melanin synthesis and cellular tyrosinase activity .

Action Environment

Similar compounds have been found in cigarette smoke, maillard reaction products, sugar degradation products, and natural extracts . This suggests that the compound might be stable under various conditions and could potentially be influenced by these environments.

Propiedades

IUPAC Name |

ethyl (E)-2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Br2NO3/c1-2-18-12(17)8(6-15)3-7-4-9(13)11(16)10(14)5-7/h3-5,16H,2H2,1H3/b8-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEKZYRMZNTZRDB-FPYGCLRLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC(=C(C(=C1)Br)O)Br)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC(=C(C(=C1)Br)O)Br)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Br2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl [1-(4-methoxybenzoyl)piperidin-4-YL]acetate](/img/structure/B2367949.png)

![N-(4-chlorophenyl)-2-methyl-2-[3-(trifluoromethyl)-2-quinoxalinyl]-1-hydrazinecarboxamide](/img/structure/B2367955.png)

![N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(((4-bromophenyl)methyl)amino)formamide](/img/structure/B2367957.png)

![2-chloro-6-fluoro-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2367965.png)

![(E)-N-[2-(4-Benzylmorpholin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2367966.png)

![8-Aminospiro[3.5]nonane-8-carboxylic acid;hydrochloride](/img/structure/B2367968.png)